- Improvement on synthesis of an intermediate for cefixime, Jingxi Huagong Zhongjianti, 2010, 40(2), 48-50

Cas no 89605-09-4 (2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate)

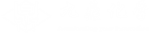

89605-09-4 structure

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate

89605-09-4

C18H18N4O4S3

450.554919719696

61293

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Properties

Names and Identifiers

-

- 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate

- DAEM

- MICA ESTER

- (S)-2-Benzothiazolyl (Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminothioacetate

- S-2-BENZOTHIAZOLYL( Z )-2-(2-AMINOTHIAZOL-4-YL)-2-(T-BUTOXYCARBONYLMETHOXYIMINO) THIOACETATE (DAEM)

- S)-2-Benzothiazolyl (Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminothioacetate

- BAEM

- FAEM

- Aceticacid, [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-,1,1-dimethylethyl ester (9CI)

- Acetic acid,[[[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-,1,1-dimethylethyl ester, (Z)-

- 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]acetate (ACI)

- Acetic acid, [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-, 1,1-dimethylethyl ester (9CI)

- Acetic acid, [[[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-, 1,1-dimethylethyl ester, (Z)- (ZCI)

- +Expand

-

- KVKDHRUVQQPKCW-HMAPJEAMSA-N

- 1S/C18H18N4O4S3/c1-18(2,3)26-13(23)8-25-22-14(11-9-27-16(19)20-11)15(24)29-17-21-10-6-4-5-7-12(10)28-17/h4-7,9H,8H2,1-3H3,(H2,19,20)/b22-14-

- S(C1SC2C=CC=CC=2N=1)C(=O)/C(/C1N=C(N)SC=1)=N\OCC(=O)OC(C)(C)C

Computed Properties

- 450.04900

- 1

- 11

- 9

- 29

- 643

- 0

- 0

- 0

- 1

- 0

- 1

- 5

- 2

- 0

Experimental Properties

- 4.29750

- 198.54000

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile ; 3 h, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: 4-Methylmorpholine , Triphenylphosphine Solvents: Acetonitrile ; 2 h, rt

1.2 2 h, rt; 6 h, rt; overnight, 0 °C; 4 h, -15 °C

1.2 2 h, rt; 6 h, rt; overnight, 0 °C; 4 h, -15 °C

Reference

- Synthesis of [[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]acetic acid 1,1-dimethylethyl ester (cefixime side chain thioester), Zhongguo Xinyao Zazhi, 2008, 17(2), 135-137

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Raw materials

- 1,3-benzothiazole-2-thiol

- (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Preparation Products

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate Related Literature

-

1. Differentiation of bacteriochlorin and isobacteriochlorin formation by metallation. High yield synthesis of porphyrindiones via OsO4 oxidationChi K. Chang,Chariklia Sotitiou,Weishih Wu J. Chem. Soc. Chem. Commun. 1986 1213

-

Akimasa Miyanaga,Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2018 35 1185

-

Ewa Maria Musiol,Tilmann Weber Med. Chem. Commun. 2012 3 871

-

J. R. Adams,M. Goswami,N. L. B. Pohl,S. K. Mallapragada RSC Adv. 2014 4 15655

-

M. F. Perutz,M. Jope,R. Barer Discuss. Faraday Soc. 1950 9 423

Recommended suppliers

pengshengyue

Gold Member

CN Supplier

Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Member

CN Supplier

Reagent

shanghaixianding

Gold Member

CN Supplier

Reagent

http://www.9dingchem.com/

BEIJING HUANLING TECHNOLOGY CO.,LTD

Gold Member

CN Supplier

Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Bulk